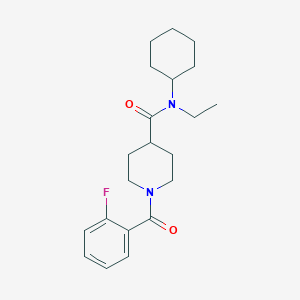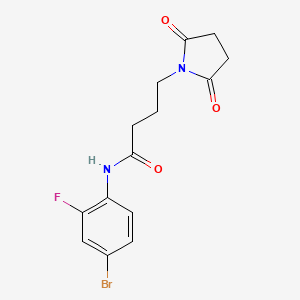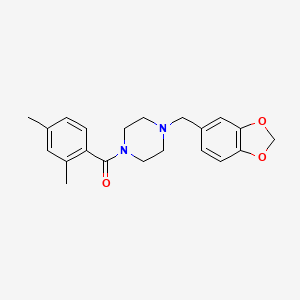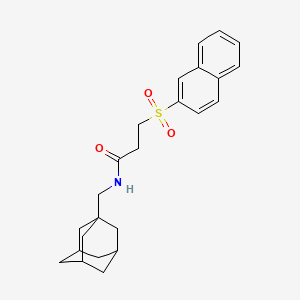![molecular formula C22H20N2O3S B4751710 N-[5-benzoyl-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4751710.png)
N-[5-benzoyl-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide
Übersicht
Beschreibung
N-[5-benzoyl-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide, also known as MLN8054, is a small molecule inhibitor of Aurora A kinase, a protein kinase that plays a critical role in mitotic spindle formation and chromosome segregation. MLN8054 has been shown to have potent anti-tumor activity in preclinical studies, and is currently being investigated as a potential cancer therapeutic.
Wirkmechanismus
N-[5-benzoyl-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide is a selective inhibitor of Aurora A kinase, which is a critical regulator of mitotic spindle formation and chromosome segregation. By inhibiting Aurora A kinase, N-[5-benzoyl-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide disrupts the normal progression of the cell cycle and induces cell death in cancer cells. The exact mechanism by which N-[5-benzoyl-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide exerts its anti-tumor activity is still being investigated, but it is believed to involve multiple pathways.
Biochemical and Physiological Effects:
N-[5-benzoyl-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to inhibiting Aurora A kinase, N-[5-benzoyl-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide has been shown to induce DNA damage and inhibit DNA repair pathways. The compound has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells. In animal models, N-[5-benzoyl-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide has been shown to inhibit tumor growth and metastasis, and to increase survival rates.
Vorteile Und Einschränkungen Für Laborexperimente
N-[5-benzoyl-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide has several advantages as a tool compound for studying the role of Aurora A kinase in cancer. The compound is highly selective for Aurora A kinase, and does not inhibit other kinases at the concentrations used in most experiments. N-[5-benzoyl-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide is also relatively easy to synthesize, and is commercially available from a number of suppliers. However, there are also some limitations to the use of N-[5-benzoyl-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide in lab experiments. The compound has relatively poor solubility in aqueous solutions, which can make it difficult to work with in some assays. In addition, N-[5-benzoyl-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide has a relatively short half-life in vivo, which can make it challenging to achieve sustained inhibition of Aurora A kinase in animal models.
Zukünftige Richtungen
There are several potential future directions for research on N-[5-benzoyl-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide and its role in cancer. One area of interest is the development of combination therapies that include N-[5-benzoyl-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide and other anti-cancer agents. Another area of interest is the development of more potent and selective inhibitors of Aurora A kinase, which could have even greater anti-tumor activity. Finally, there is also interest in understanding the molecular mechanisms by which N-[5-benzoyl-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide exerts its anti-tumor effects, which could lead to the development of new therapeutic strategies for cancer.
Wissenschaftliche Forschungsanwendungen
N-[5-benzoyl-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide has been extensively studied in preclinical models of cancer, where it has been shown to have potent anti-tumor activity. The compound has been tested in a variety of cancer cell lines and animal models, and has been shown to inhibit the growth of tumors in vivo. N-[5-benzoyl-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting that it may have potential as a combination therapy for cancer.
Eigenschaften
IUPAC Name |
N-(5-benzoyl-2-morpholin-4-ylphenyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c25-21(16-5-2-1-3-6-16)17-8-9-19(24-10-12-27-13-11-24)18(15-17)23-22(26)20-7-4-14-28-20/h1-9,14-15H,10-13H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEYLGLUPKTNHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-benzoyl-2-morpholin-4-ylphenyl)thiophene-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 5-[(diethylamino)carbonyl]-2-({[[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl](methyl)amino]carbonothioyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4751629.png)
![2-(4-bromo-2-chlorophenoxy)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropylacetamide](/img/structure/B4751643.png)


![5-chloro-N-{4-[(diethylamino)sulfonyl]phenyl}-2-methoxybenzamide](/img/structure/B4751655.png)

![2-[(2,4-dichlorobenzyl)thio]-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B4751658.png)
![N-(4-acetylphenyl)-2-cyano-3-{4-[2-(diethylamino)-2-oxoethoxy]-3-methoxyphenyl}acrylamide](/img/structure/B4751659.png)
![1-(3,4-dichlorophenyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine](/img/structure/B4751663.png)
![ethyl 2-[({4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4751682.png)
![N-(2,3-dichlorophenyl)-2-[(4,5-diisopropyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4751693.png)
![N-(2-{5-[(2-amino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-2-fluorobenzamide](/img/structure/B4751699.png)

